2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15842346
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3 |
| Standard InChI Key | GNOUZDOVYBBOKB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine belongs to the aminopyridine class, characterized by a pyridine ring fused with a piperidine scaffold and a benzyl ether group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆N₂O |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine |
| CAS Number | VC15842346 |
| Solubility | Not publicly reported |
| Stability | Requires inert storage conditions |
The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility suggest potential for target binding, particularly in enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Stereochemical Considerations
Synthesis and Optimization
Reported Synthetic Routes
The synthesis of 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine involves multi-step organic reactions, though detailed protocols are proprietary. Analogous methodologies from patents and medicinal chemistry studies provide clues:
Intermediate Formation
A patent on CGRP receptor antagonists describes a two-step synthesis starting from 3,5-dibromo-D-tyrosine methyl ester and 1-propylpiperidine derivatives . Key steps include:
-
Nucleophilic substitution to introduce the benzyloxy group.
-
Coupling reactions with piperidine precursors under palladium catalysis.
Yields for similar compounds range from 40–60%, with purification via column chromatography .
Challenges in Optimization
-
Regioselectivity: Controlling substitution on the pyridine ring requires directing groups or protective strategies.
-
Piperidine Functionalization: Introducing the propyl chain without side reactions remains technically demanding.
Analytical Characterization
While experimental data for the compound are scarce, standard techniques apply:
-
NMR Spectroscopy: To confirm substituent positions and purity.
-
High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs, such as 3-piperidin-4-yl-1H-indoles, exhibit antimalarial activity (EC₅₀ ∼3 µM) by targeting hemozoin formation or aminoacyl tRNA synthetases . The benzyloxy group in 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine may enhance blood-brain barrier penetration, suggesting potential central nervous system (CNS) applications .
Comparative Pharmacological Profiles
Future Research Directions
Synthetic Chemistry Priorities
-
Enantioselective Synthesis: To isolate and test individual stereoisomers.
-
Derivatization: Introducing sulfonamide or fluorinated groups to optimize pharmacokinetics .
Biological Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume